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molecular formula C9H9BrN2O2 B8473736 [3-(5-Bromopyridin-2-yl)-4,5-dihydroisoxazol-5-yl]methanol

[3-(5-Bromopyridin-2-yl)-4,5-dihydroisoxazol-5-yl]methanol

Cat. No. B8473736
M. Wt: 257.08 g/mol
InChI Key: OHRRTYGAGDJEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCCC(=O)OCC1CC(c2ccc(Br)cn2)=NO1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1](=[O:2])([CH2:3][CH2:4][CH3:5])[O:6][CH2:7][CH:8]1[CH2:9][C:10]([c:13]2[n:14][cH:15][c:16]([Br:19])[cH:17][cH:18]2)=[N:11][O:12]1.[CH3:20][OH:21]>>[OH:6][CH2:7][CH:8]1[CH2:9][C:10]([c:13]2[n:14][cH:15][c:16]([Br:19])[cH:17][cH:18]2)=[N:11][O:12]1

Inputs

Step One
Name
CCCC(=O)OCC1CC(c2ccc(Br)cn2)=NO1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCC(=O)OCC1CC(c2ccc(Br)cn2)=NO1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
OCC1CC(c2ccc(Br)cn2)=NO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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